Dagrocorat

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fagrocorat involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenanthrene core, introduction of the trifluoromethyl group, and subsequent functionalization to achieve the final structure. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, including dimethylformamide and tetrahydrofuran .

Industrial Production Methods: Industrial production of Fagrocorat would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Fagrocorat undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group in Fagrocorat can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Clinical Trials Overview

Fosdagrocorat has undergone multiple clinical trials to assess its efficacy and safety in patients with moderate to severe RA. Key studies include:

- Phase 2 Study (NCT00938587) : This study evaluated the efficacy of fosthis compound at doses of 10 mg and 25 mg compared to prednisone and placebo. Results indicated significant improvements in disease activity scores (DAS28-4(CRP)) at two weeks, with both doses showing superior efficacy compared to placebo and comparable results to low-dose prednisone .

- Phase 2 Study (NCT01393639) : A subsequent trial further investigated the pharmacokinetics and efficacy of fosthis compound over a longer duration. Findings revealed that fosthis compound significantly improved American College of Rheumatology (ACR) response rates compared to placebo and was non-inferior to prednisone .

| Study | Dosage | Primary Outcome | Results |

|---|---|---|---|

| NCT00938587 | 10 mg, 25 mg | DAS28-4(CRP) | Significant improvement vs. placebo |

| NCT01393639 | Multiple doses | ACR20 responses | Superior to placebo; non-inferior to prednisone |

Safety Profile

The safety profile of fosthis compound has been favorable in clinical trials. Most adverse events reported were mild, with manageable tolerability observed across different dosages. Importantly, no serious adverse events were linked directly to the treatment, and plasma cortisol levels returned to baseline within four weeks post-treatment, indicating minimal long-term suppression .

Pharmacokinetics

Fosthis compound is metabolized into active metabolites that contribute to its therapeutic effects. Pharmacokinetic studies have shown that these metabolites exhibit a favorable profile in terms of absorption and distribution in patients with RA. The two-compartment model for one of its active metabolites (PF-00251802) provided an adequate fit for pharmacokinetic data collected during trials .

Comparative Advantages Over Traditional Treatments

This compound represents a significant advancement over traditional glucocorticoids due to its targeted action and reduced side effects. While conventional glucocorticoids can lead to complications such as osteoporosis and metabolic syndrome, this compound aims to maintain anti-inflammatory efficacy while mitigating these risks .

Future Research Directions

Further studies are warranted to explore the long-term safety and efficacy of this compound in diverse populations suffering from inflammatory diseases beyond RA. Ongoing research will also focus on optimizing dosing regimens and understanding the full spectrum of biological responses elicited by this compound.

Mechanism of Action

The mechanism of action of Fagrocorat involves its interaction with specific molecular targets, including glucocorticoid receptors. By binding to these receptors, Fagrocorat modulates the expression of genes involved in inflammatory responses. This results in the suppression of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Dagrocorat: An active metabolite of Fagrocorat with similar pharmacological properties.

Fosthis compound: A prodrug that is converted to Fagrocorat in vivo.

Other Glucocorticoid Receptor Agonists: Compounds such as dexamethasone and prednisolone

Uniqueness: Fagrocorat is unique due to its specific structural features, such as the trifluoromethyl group and phenanthrene core, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These features differentiate it from other glucocorticoid receptor agonists and provide potential advantages in terms of efficacy and safety .

Biological Activity

Dagrocorat, a selective glucocorticoid receptor modulator (SGRM), has emerged as a promising therapeutic agent in the treatment of inflammatory diseases, particularly rheumatoid arthritis (RA). Its unique mechanism of action and favorable safety profile distinguish it from traditional glucocorticoids. This article delves into the biological activity of this compound, supported by clinical data, pharmacological studies, and case analyses.

This compound operates as a dissociated agonist of the glucocorticoid receptor (GR), which means it can selectively activate certain GR-mediated pathways while minimizing unwanted side effects commonly associated with full agonists. Unlike traditional glucocorticoids that indiscriminately activate GR, this compound's selective modulation leads to:

- Reduced interaction with coregulators : Studies have shown that this compound decreases GR interaction with essential transcriptional coactivators like CREB-binding protein/p300 and the Mediator complex, thereby altering gene expression profiles favorably for anti-inflammatory responses while limiting metabolic side effects .

- Differential transcriptional responses : The compound's ability to modulate GR activity allows it to exert anti-inflammatory effects without the typical adverse effects on bone density and glucose metabolism seen with standard glucocorticoids .

Case Studies and Trials

-

Phase 2 Clinical Trial : A multicenter, double-blind study evaluated the efficacy and safety of fosthis compound (the prodrug form of this compound) in RA patients. Key findings included:

- Improvement in Disease Activity Score (DAS28) : Patients receiving fosthis compound at doses of 10 mg and 25 mg showed significant reductions in DAS28 scores compared to placebo (-1.69 and -2.22 vs. -0.96, respectively) after two weeks of treatment .

- American College of Rheumatology (ACR) Response Rates : Fosthis compound 10 mg and 15 mg demonstrated superior ACR20 responses compared to placebo, indicating effective symptom relief in RA patients .

- Safety Profile : Adverse events reported were mostly mild, with a lower incidence in the fosthis compound groups compared to those receiving prednisone or placebo. This suggests a favorable safety profile for this compound in managing RA .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Bioavailability : The prodrug fosthis compound is converted into its active form (PF-00251802) in vivo, which exhibits potent anti-inflammatory activity.

- Dose-Response Relationship : A dose-response analysis indicated that higher doses of fosthis compound correlate with increased efficacy in reducing inflammation markers and improving patient-reported outcomes .

Comparative Efficacy Table

| Treatment Group | DAS28 Change (Week 2) | ACR20 Response (%) | Adverse Events (%) |

|---|---|---|---|

| Fosdagrocat 10 mg | -1.69 | 47 | 38 |

| Fosdagrocat 25 mg | -2.22 | 61 | 14 |

| Prednisone 5 mg | -1.17 | 51 | 55 |

| Placebo | -0.96 | 37 | 55 |

Q & A

Basic Research Questions

Q. How to formulate a research question on Dagrocorat’s mechanism of action using the PICOT framework?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:

- Population: In vitro models of inflammatory pathways.

- Intervention: this compound administration at varying concentrations.

- Comparison: Placebo or standard glucocorticoid treatment.

- Outcome: Reduction in pro-inflammatory cytokine levels (e.g., IL-6, TNF-α).

- Time: 24–72 hours post-treatment.

This approach ensures specificity and alignment with hypothesis-driven research .

Q. What study designs are appropriate for preclinical evaluation of this compound’s efficacy?

- Methodological Answer : Use randomized controlled trials (RCTs) for in vivo models to minimize bias. For pharmacokinetic studies, employ crossover designs to compare bioavailability under different conditions. Ensure blinding and power analysis to determine sample size adequacy. Reference guidelines from (e.g., "Research Process" and "Criteria for Good Research") to validate experimental rigor .

Q. How to conduct a systematic literature review on this compound’s therapeutic potential?

- Methodological Answer :

Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025).

Use Boolean search terms (e.g., "this compound AND glucocorticoid receptor AND inflammation").

Screen results using PRISMA flow diagrams.

Synthesize findings in a meta-analysis if homogeneity exists.

Tools like Google Scholar and PubMed, combined with reference management software, enhance reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in pharmacokinetic data from this compound studies?

- Methodological Answer :

- Perform sensitivity analysis to identify outlier datasets.

- Conduct subgroup analyses based on variables like dosage form (oral vs. intravenous) or metabolic enzyme activity.

- Use platforms like Open Science Framework to share raw data for independent validation.

Contradictions often arise from methodological heterogeneity; standardized protocols (e.g., FDA guidelines) mitigate this .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability.

- Bayesian hierarchical models can integrate prior data (e.g., preclinical results) to refine posterior estimates.

- Validate findings with bootstrapping to assess robustness.

Tools like R or Python’s SciPy are recommended for reproducibility .

Q. How to ensure data integrity in multi-center clinical trials involving this compound?

- Methodological Answer :

- Implement blockchain-based audit trails for real-time data monitoring.

- Use standardized electronic data capture (EDC) systems with role-based access controls.

- Regularly cross-validate datasets against source documents (e.g., lab reports).

Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) ensures transparency .

Q. Methodological Tables

Table 1: Common Pitfalls in this compound Experimental Design and Mitigation Strategies

| Pitfall | Mitigation Strategy | Evidence Reference |

|---|---|---|

| Small sample size | Power analysis pre-study | |

| Unblinded allocation | Automated randomization tools | |

| Data heterogeneity | Standardized protocols (e.g., CONSORT) |

Table 2: Steps for Addressing Data Contradictions

| Step | Action | Tool/Resource |

|---|---|---|

| 1 | Identify conflicting datasets | Systematic review |

| 2 | Re-analyze raw data | R/Python scripts |

| 3 | Publish negative results | Open-access repositories |

Properties

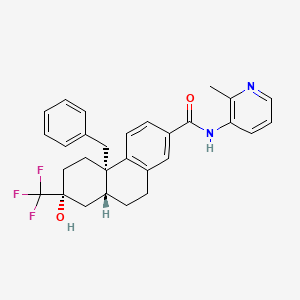

IUPAC Name |

(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N2O2/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35)/t23-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJBNCHSWFGXML-KEKPKEOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146493 | |

| Record name | Dagrocorat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044535-52-5 | |

| Record name | (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-2-phenanthrenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044535-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dagrocorat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fagrocorat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dagrocorat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAGROCORAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPM23UN90U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.